Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester
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Overview
Description
Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester is an organic compound with a complex structure that includes a carbamate group attached to a phenyl ring, which is further substituted with a hexynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester typically involves the reaction of 2-(1-hexynyl)phenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hexynyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the hexynyl group.
Carbamic acid, methyl ester: Simpler structure with a methyl group instead of a phenyl or hexynyl group.
Carbamic acid, [2-(1-propynyl)phenyl]-, ethyl ester: Similar structure with a propynyl group instead of a hexynyl group.
Uniqueness
Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester is unique due to the presence of the hexynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
104919-72-4 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl N-(2-hex-1-ynylphenyl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-3-5-6-7-10-13-11-8-9-12-14(13)16-15(17)18-4-2/h8-9,11-12H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
IIEKFHMISYSQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1NC(=O)OCC |
Origin of Product |
United States |
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